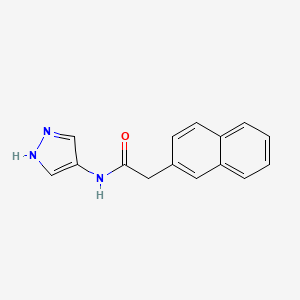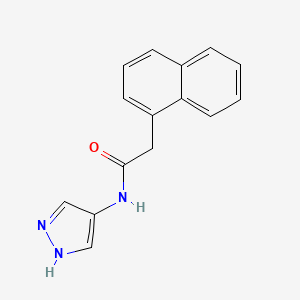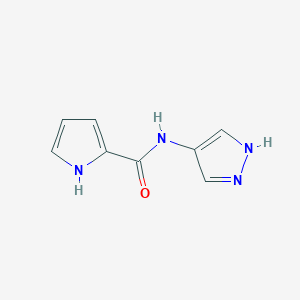![molecular formula C16H26N2 B7542165 N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine, commonly known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a pharmaceutical company, and was initially used for medical purposes. However, it has since gained popularity as a recreational drug due to its dissociative effects. In
Mécanisme D'action
The mechanism of action of 3-MeO-PCP involves its binding to the NMDA receptor, which leads to inhibition of glutamate neurotransmission. This results in a state of dissociation, where the individual experiences a sense of detachment from their surroundings. Additionally, 3-MeO-PCP has been found to have affinity for other receptors such as the serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-PCP are not well understood. However, studies have shown that it can cause a range of effects such as sedation, analgesia, and dissociation. It has also been found to have neurotoxic effects, which may be related to its effects on the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-MeO-PCP in lab experiments is its ability to induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception. Additionally, its affinity for the NMDA receptor makes it a useful tool for studying glutamate neurotransmission. However, one limitation of using 3-MeO-PCP is its neurotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-MeO-PCP. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it may have antidepressant and anxiolytic effects, which could make it a useful alternative to traditional antidepressants. Additionally, further research is needed to understand its neurotoxic effects and potential long-term consequences of use. Finally, its effects on the immune system and potential use as an immunomodulatory agent are also areas of interest for future research.
Conclusion:
In conclusion, 3-MeO-PCP is a dissociative anesthetic drug that has been used in scientific research to study its effects on the central nervous system. It has strong affinity for the NMDA receptor and can induce a state of dissociation. While it has potential as a tool for studying consciousness and perception, its neurotoxic effects and potential for abuse limit its use. Further research is needed to fully understand its effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methylphenyl)piperidin-2-one with 2-(chloromethyl)phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-MeO-PCP has been used in scientific research to study its effects on the central nervous system. It has been found to have strong affinity for the NMDA receptor, which is involved in learning and memory processes. Studies have shown that 3-MeO-PCP can induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-16(11-14)12-17-15(2)13-18-9-4-3-5-10-18/h6-8,11,15,17H,3-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPONIQMJPSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)



![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
